Iosan

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

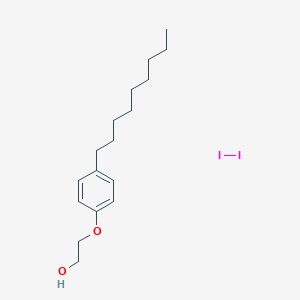

molecular iodine;2-(4-nonylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2.I2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18;1-2/h10-13,18H,2-9,14-15H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQXATXYMAVRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCO.II | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35860-86-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-nonylphenyl)-ω-hydroxy-, compd. with iodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35860-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101046038 | |

| Record name | 2-(4-Nonylphenoxy)ethanol - iodine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

92% Aqueous solution: Red-brown viscous liquid; [Lonza MSDS] | |

| Record name | Nonylphenoxypolyethanol-iodine complex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11096-42-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, compd. with iodine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

The Core Mechanism of Iosan (Povidone-Iodine) in Microbial Disinfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Iosan, an iodophor-based disinfectant containing povidone-iodine (PVP-I). The document details the antimicrobial properties, quantitative efficacy, and the underlying molecular interactions that lead to microbial cell death. It also includes detailed experimental protocols for evaluating disinfectant efficacy and visual representations of key mechanisms and workflows.

Introduction to this compound and its Active Principle

This compound is a broad-spectrum microbicide whose active ingredient is povidone-iodine, a stable chemical complex of polyvinylpyrrolidone (povidone or PVP) and elemental iodine.[1][2] The povidone polymer acts as a carrier, increasing the solubility and stability of iodine and reducing its toxicity to mammalian tissues compared to elemental iodine alone.[3] The antimicrobial efficacy of this compound stems from the slow and sustained release of free iodine when the complex comes into contact with aqueous environments, such as mucosal surfaces or wounds.[4][5] This free iodine is the primary biocidal agent responsible for the potent and rapid disinfection properties of this compound.

Core Mechanism of Action

The antimicrobial action of this compound is multifaceted and targets several key components of microbial cells simultaneously, a characteristic that contributes to its broad-spectrum activity and the low incidence of microbial resistance.[5] The mechanism can be dissected into the following key stages:

2.1. Release of Free Iodine: Upon application, the povidone-iodine complex dissociates, releasing free iodine (I₂) into the surrounding medium. This release is a dynamic equilibrium, ensuring a sustained microbicidal effect.

2.2. Rapid Penetration of Microbial Cells: Free iodine, being a small and highly reactive molecule, rapidly penetrates the cell walls and membranes of a wide range of microorganisms, including bacteria, fungi, viruses, and protozoa.[4][5]

2.3. Multi-Target Inactivation of Cellular Components: Once inside the microbial cell, free iodine exerts its lethal effects through the oxidation and denaturation of essential biomolecules:

-

Proteins and Enzymes: Iodine reacts with amino acid residues such as cysteine, methionine, tyrosine, and histidine within microbial proteins and enzymes. This oxidation leads to the disruption of disulfide bonds and the alteration of protein conformation, resulting in the loss of structural integrity and enzymatic function.[4][5]

-

Nucleic Acids (DNA and RNA): Iodine can interact with and oxidize the nucleotide bases of DNA and RNA, leading to impaired replication, transcription, and translation.[6] This disruption of genetic material is a critical factor in microbial inactivation.

-

Lipids and Cell Membranes: The fatty acids and lipids that constitute the microbial cell membrane are also susceptible to oxidation by iodine. This leads to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components, ultimately resulting in cell lysis.[4]

The simultaneous attack on these multiple fronts ensures a rapid and irreversible inactivation of the microorganism.

Quantitative Efficacy of this compound (Povidone-Iodine)

The effectiveness of this compound has been quantified against a variety of microorganisms in numerous studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and log reduction values.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Povidone-Iodine

| Microorganism | Strain | MIC | MBC | Reference |

| Staphylococcus aureus | ATCC 25923 | 5000 µg/mL | - | [7] |

| Staphylococcus aureus | Clinical Isolates | 2500 - 10,000 µg/mL | - | [7] |

| Staphylococcus aureus | - | 0.63% (6300 µg/mL) | 0.63% (6300 µg/mL) | [8] |

| Aggregatibacter actinomycetemcomitans | Standard & Clinical | - | >10% | [9] |

| Porphyromonas gingivalis | Standard & Clinical | - | >10% | [9] |

Table 2: Log Reduction Efficacy of Povidone-Iodine

| Microorganism | Product/Concentration | Contact Time | Log Reduction | Reference |

| Klebsiella aerogenes | 0.25% PVP-I | 5 seconds | ≥5 | [10] |

| Staphylococcus aureus | 0.5% PVP-I | 1 minute | ≥5 | [10] |

| Staphylococcus aureus (MRSA) | 5% PVP-I | 1 hour | ~4.2 | [11] |

| Pseudomonas aeruginosa (Biofilm) | 10% PVP-I Ointment | 4 hours | Complete eradication | [12][13] |

| Candida albicans / MRSA (Biofilm) | 10% PVP-I Ointment | 4 hours | >5 | [12][13] |

| Enterovirus 71 (EV71) | PVP-I Wound Care Products | 0.5 - 2 minutes | >4 | [14] |

| Coxsackievirus A16 (CA16) | PVP-I Wound Care Products | 0.5 - 2 minutes | >4 | [14] |

Experimental Protocols

The evaluation of this compound's disinfectant properties relies on standardized and validated experimental protocols. Below are detailed methodologies for key experiments.

4.1. AOAC Use-Dilution Test (Adapted from AOAC Official Methods 955.14, 955.15, 964.02)

This test evaluates the efficacy of liquid disinfectants on hard, inanimate surfaces.

4.1.1. Materials:

-

Test microorganism cultures (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442, Salmonella enterica ATCC 10708).

-

Sterile stainless steel penicylinders (carriers).

-

Test disinfectant (this compound) at the desired use-dilution.

-

Sterile neutralizing broth (e.g., Dey-Engley Neutralizing Broth).

-

Sterile water for dilutions.

-

Incubator.

-

Sterile forceps or hooks.

4.1.2. Procedure:

-

Carrier Inoculation: Aseptically immerse sterile penicylinders in a 48-hour broth culture of the test microorganism.

-

Drying: Remove the inoculated carriers with a sterile hook and place them in a sterile petri dish. Dry the carriers in an incubator at 37°C for 20-60 minutes until visibly dry.

-

Disinfectant Exposure: Prepare the use-dilution of this compound in a sterile tube. Aseptically transfer each dried, inoculated carrier into a separate tube containing 10 mL of the disinfectant solution.

-

Contact Time: Allow the carriers to remain in the disinfectant for the specified contact time (e.g., 10 minutes) at a controlled temperature (e.g., 20°C).

-

Neutralization: After the contact time, aseptically transfer each carrier from the disinfectant solution to a tube containing 10 mL of sterile neutralizing broth. This step is crucial to stop the antimicrobial action of the disinfectant.

-

Incubation: Incubate the tubes of neutralizing broth containing the treated carriers at 37°C for 48 hours.

-

Observation: After incubation, visually inspect the broth for turbidity. Turbidity indicates microbial growth, meaning the disinfectant failed to eliminate all microorganisms on that carrier.

-

Controls:

-

Positive Control: An inoculated, dried carrier is placed directly into the neutralizing broth without exposure to the disinfectant to ensure the viability of the microorganisms.

-

Negative Control: A sterile carrier is processed through the entire procedure to check for contamination.

-

Neutralizer Efficacy Control: The neutralizer is challenged with a low number of the test organism in the presence of the disinfectant to ensure it effectively neutralizes the disinfectant's activity.

-

4.2. Germicidal Spray Test (Adapted from AOAC Official Method 961.02)

This method is used to assess the efficacy of spray disinfectants on hard, non-porous surfaces.

4.2.1. Materials:

-

Test microorganism cultures.

-

Sterile glass slides (carriers).

-

This compound in a spray dispenser.

-

Sterile neutralizing broth.

-

Incubator.

4.2.2. Procedure:

-

Carrier Inoculation and Drying: Inoculate sterile glass slides with a standardized suspension of the test microorganism and allow them to dry.

-

Disinfectant Application: Spray the inoculated surface of each slide with this compound from a specified distance and for a specified duration to ensure complete wetting.

-

Contact Time: Let the disinfectant act for the predetermined contact time at ambient temperature.

-

Neutralization and Incubation: Transfer the treated slides to tubes containing neutralizing broth and incubate as described in the Use-Dilution Test.

-

Observation and Controls: Observe for growth and include appropriate controls as in the Use-Dilution Test.

4.3. Biofilm Efficacy Testing (Crystal Violet Assay)

This protocol quantifies the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.

4.3.1. Materials:

-

Test microorganism capable of biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

-

96-well microtiter plates.

-

Bacterial growth medium.

-

This compound solution at various concentrations.

-

0.1% Crystal Violet solution.

-

30% Acetic acid or 95% Ethanol for solubilization.

-

Microplate reader.

4.3.2. Procedure for Biofilm Inhibition:

-

Inoculation: Add a standardized bacterial suspension to the wells of a microtiter plate containing different concentrations of this compound in the growth medium.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Washing: Gently wash the wells with sterile saline or water to remove planktonic (free-floating) bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes. Crystal violet stains the biofilm biomass.

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

4.3.3. Procedure for Eradication of Pre-formed Biofilms:

-

Biofilm Formation: Allow biofilms to form in the microtiter plate wells by incubating an inoculated growth medium for 24-48 hours.

-

Treatment: After biofilm formation, remove the planktonic bacteria and treat the biofilms with different concentrations of this compound for a specific contact time.

-

Washing, Staining, Solubilization, and Quantification: Proceed with steps 3-7 as described for the inhibition assay.

Visualizations of Mechanisms and Workflows

5.1. Signaling Pathways and Cellular Targets

The following diagram illustrates the multi-targeted mechanism of action of free iodine released from the povidone-iodine complex.

Caption: Multi-targeted mechanism of action of this compound (povidone-iodine).

5.2. Impact on Bacterial Gene Expression

This compound has been shown to affect the expression of genes involved in virulence and biofilm formation, particularly in bacteria like Staphylococcus aureus.

Caption: Impact of this compound on bacterial gene expression.

5.3. Experimental Workflow for AOAC Use-Dilution Test

The following diagram outlines the key steps in the AOAC Use-Dilution Test for evaluating disinfectant efficacy.

Caption: Workflow for the AOAC Use-Dilution Test.

Conclusion

This compound, through its active component of free iodine, remains a highly effective and reliable broad-spectrum disinfectant. Its multi-targeted mechanism of action, which disrupts essential microbial proteins, nucleic acids, and cell membranes, minimizes the likelihood of resistance development. The quantitative data and standardized protocols presented in this guide provide a robust framework for understanding and evaluating the antimicrobial efficacy of this compound for research, development, and clinical applications. The ability of this compound to also impact gene expression related to virulence and biofilm formation further underscores its importance in controlling microbial contamination and infection.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Genetic effects of providone-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of povidone-iodine and propanol-based mecetronium ethyl sulphate on antimicrobial resistance and virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]

- 9. researchgate.net [researchgate.net]

- 10. In-Vitro Determination of Minimum Inhibitory Concentration (MIC) and Contact Time of Povidone-Iodine against Staphylococcus aureus and Klebsiella aerogenes Using Micro Suspension Test, Colorimetric Resazurin Microplate Assay, and Dey Engley Neutralizer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Povidone‐iodine ointment demonstrates in vitro efficacy against biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Povidone-iodine ointment demonstrates in vitro efficacy against biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic "Iosan": An Uncharted Territory in Molecular Biology

A comprehensive search of scientific literature and public databases reveals no currently recognized molecule, compound, or application in molecular biology under the name "Iosan." While the query requested an in-depth technical guide on its applications, our extensive investigation suggests that "this compound" is not an established term within the fields of molecular biology, drug development, or related scientific disciplines.

The term "this compound" is primarily associated with a European radiopharmaceutical company, this compound AB, which specializes in the development of diagnostic and therapeutic agents for oncology. However, there is no public information linking the company's proprietary research to a specific molecule or signaling pathway referred to as "this compound" in a general scientific context.

Due to the absence of any identifiable data on "this compound" in molecular biology, it is not possible to provide the requested quantitative data, experimental protocols, or visualizations of signaling pathways. The scientific community does not appear to have published research pertaining to a substance or process with this name.

It is conceivable that "this compound" may be:

-

A very recent, yet-to-be-published discovery: The world of scientific research is constantly evolving, and it is possible that "this compound" represents a novel finding that has not yet been disseminated through peer-reviewed publications.

-

A proprietary or internal codename: Drug development companies and research institutions often use internal codenames for compounds during the research and development phase. These names are typically not made public until a later stage.

-

A misspelling of an existing molecule or term: The vast and complex terminology of molecular biology allows for the possibility of transcription errors.

Moving Forward

For researchers, scientists, and drug development professionals interested in this topic, the most immediate and crucial step would be to verify the correct name and origin of "this compound." Clarifying the nomenclature is a prerequisite for any meaningful scientific inquiry.

Should "this compound" prove to be a valid and emerging area of study, future research would be needed to:

-

Elucidate its chemical structure and properties.

-

Identify its molecular targets and mechanisms of action.

-

Characterize its effects on cellular signaling pathways.

-

Evaluate its potential therapeutic or diagnostic applications.

Until such information becomes publicly available, the role of "this compound" in molecular biology remains an open question. We encourage the scientific community to share any forthcoming research that may shed light on this unknown entity.

Safety and handling protocols for Iosan in a lab setting

An In-depth Technical Guide to the Safe Handling of Iodophors (Iosan) in a Laboratory Setting

Disclaimer: "this compound" is a trade name for a commercial disinfectant product. This guide focuses on the core active ingredient, iodophors , which are complexes of iodine and a solubilizing agent. The safety and handling protocols described herein are based on the general properties of iodophors. Researchers must always consult the specific Safety Data Sheet (SDS) for the particular product (e.g., this compound) being used in their laboratory.

Introduction to Iodophors

An iodophor is a preparation containing iodine complexed with a solubilizing agent, such as a surfactant or a water-soluble polymer like povidone or polyvinyl alcohol.[1] This complexation results in a water-soluble material that slowly releases free iodine when diluted in a solution.[1][2] The free iodine acts as a potent, broad-spectrum antimicrobial agent, effective against bacteria, fungi, and some viruses by iodinating lipids and oxidizing compounds in the cell membrane and cytoplasm.[2]

Iodophors are widely used as antiseptics and disinfectants in various industries, including dairy, brewing, and healthcare, due to their efficacy and reduced irritation compared to elemental iodine solutions.[1][3][4] In a laboratory setting, they are primarily used for sanitizing equipment and surfaces.

Hazard Identification and Toxicology

According to the U.S. Environmental Protection Agency (EPA), iodine and iodophor complexes are considered to have very low toxicity via oral, dermal, and inhalation routes of exposure.[1] However, concentrated solutions can pose hazards, and improper use may lead to adverse effects.

Primary Hazards:

-

Eye Contact: Causes serious eye irritation, including redness and pain.[5]

-

Skin Contact: May cause mild to severe skin irritation, especially with prolonged contact.[5][6]

-

Inhalation: Not expected to cause health injuries under normal use conditions.[5]

-

Ingestion: Health injuries are not expected under normal use, but ingestion of concentrates can be harmful.[5]

-

Systemic Toxicity: While rare, systemic absorption of iodine can occur, particularly through mucosal membranes or damaged skin during procedures like wound irrigation, potentially leading to serious adverse reactions.[7]

Quantitative Toxicological Data

The following table summarizes toxicity data for components commonly found in iodophor preparations. It is crucial to consult the specific SDS for the product in use, as formulations vary.

| Chemical Component | CAS Number | Route | Species | Dose (LD50/LC50) | Reference |

| Water | 7732-18-5 | Oral | Rat | LD50 = >90 mL/kg | [6] |

| Phosphoric Acid | 7664-38-2 | Oral | Rat | LD50 = 1530 mg/kg | [6] |

| Skin | Rabbit | LD50 = 2740 mg/kg | [6] | ||

| Inhalation | Rat | LC50 = >850 mg/m³/1H | [6] | ||

| Iodine | 7553-56-2 | Oral | Rat | LD50 = 14 g/kg | [6] |

Safety and Handling Protocols

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling iodophor solutions, especially concentrates.

-

Eye Protection: Chemical splash goggles or safety glasses are mandatory.[8] A face shield may be required if there is a significant risk of splashing.[9]

-

Hand Protection: Nitrile or other chemical-resistant gloves are required.[8] Gloves should be inspected before use and removed promptly if contaminated, torn, or punctured.

-

Body Protection: A fastened lab coat must be worn to protect skin and clothing.[8]

Engineering Controls and Work Practices

-

Ventilation: Work with concentrated iodophor solutions in a well-ventilated area. A chemical fume hood may be necessary if there is a risk of generating aerosols.[8]

-

Hygiene: Avoid touching your face, eyes, or mouth with gloved hands.[9] Wash hands thoroughly with soap and water after handling iodophors, even if gloves were worn.[10]

-

Containers: Keep iodophor containers tightly sealed when not in use.[8]

Storage and Incompatibility

-

Storage Conditions: Store in sealed, shatter-resistant containers in a cool, dry, well-ventilated area away from direct sunlight and extreme temperatures.[6][8]

-

Incompatible Materials: Iodophors should not be mixed with:

Waste Disposal

Dispose of iodophor waste as hazardous chemical waste according to institutional and local regulations.[8] Do not pour concentrated or diluted iodophor solutions down the drain, as they can be harmful to aquatic life.[5][11] Empty containers should be thoroughly rinsed before disposal and managed as hazardous waste.[8]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

-

Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response

Minor spills can be handled by trained laboratory personnel. For large or unmanageable spills, evacuate the area and contact the institution's environmental health and safety department.

-

Alert Personnel: Notify others in the immediate area of the spill.[12]

-

Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.[13]

-

Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[6]

-

Cleanup: Absorb the spilled material and place it into a suitable, labeled container for hazardous waste.[6]

-

Decontamination: Clean the spill area with water and wipe dry.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[13]

Below is a logical diagram for the spill response process.

References

- 1. Iodophor - Wikipedia [en.wikipedia.org]

- 2. Iodophor [chemeurope.com]

- 3. scribd.com [scribd.com]

- 4. Iodophors | Viticulture and Enology [wineserver.ucdavis.edu]

- 5. novachemsds.co.nz [novachemsds.co.nz]

- 6. sodiumiodide.net [sodiumiodide.net]

- 7. Possible iodophor-induced systemic iodine toxicity during transurethral seminal vesiculoscopy: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. lobachemie.com [lobachemie.com]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. UNF: Laboratory Spills [unf.edu]

"Iosan": An Iodine-Based Disinfectant, Not a Novel Therapeutic Agent

Initial research into the historical development and discovery of "Iosan" reveals that it is not a novel therapeutic drug undergoing research and development, but rather a trade name for an iodine-based sanitizer.[1][2][3][4][5] This distinction is critical as the framework of a technical guide for a therapeutic agent—including detailed experimental protocols, signaling pathways, and a history of discovery—does not apply to this commercial disinfectant.

"this compound" is identified as an iodine-based cleaner and sanitizer used in the agricultural and food industries, particularly for dairy, meat, and poultry processing.[1] It contains 1.9% titratable iodine and is used for its broad-spectrum antimicrobial properties.[1] Chemical data sheets and product information confirm that "this compound" and "this compound Superdip" are formulations of iodine (I₂).[3][5]

Given that the active component of this compound is elemental iodine, a well-established antiseptic, there is no "discovery" in the modern drug development sense. The antimicrobial properties of iodine have been known for over a century. Therefore, a narrative of its historical development would be a history of the use of iodine as a disinfectant, rather than the discovery of a new chemical entity.

The request for detailed experimental protocols, signaling pathways, and quantitative data related to a novel drug's mechanism of action is not applicable. Iodine's antimicrobial effect is non-specific; it involves the oxidation of cellular components of microorganisms, leading to their inactivation. This is a general chemical process rather than a specific interaction with a signaling pathway that could be visually represented with a Graphviz diagram.

References

Spectroscopic Properties of Iodophors for Identification: A Technical Guide

Introduction

"Iosan" is a trade name for a commercial disinfectant.[1] While the precise formulation is proprietary, its active ingredient is an iodine-based compound, characteristic of the iodophor class of sanitizers. Iodophors are complexes of iodine with a solubilizing agent, such as a polymer, which increases the stability and reduces the volatility of iodine while maintaining its potent germicidal activity. The most prevalent and well-studied iodophor is povidone-iodine (PVP-I), a complex of iodine with polyvinylpyrrolidone (PVP). This guide will focus on the spectroscopic properties of povidone-iodine as a representative iodophor, providing a framework for the identification and characterization of such disinfectant solutions.

The germicidal action of iodophors stems from the release of free iodine in solution, which rapidly penetrates microbial cell walls and disrupts essential protein and nucleic acid structures.[1] Spectroscopic techniques are invaluable for characterizing these complexes, quantifying the available iodine content, and ensuring product quality and efficacy.

I. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary analytical method for the characterization and quantification of iodophors. In aqueous solutions, molecular iodine (I₂) exists in equilibrium with various species, including the triiodide ion (I₃⁻), which is formed in the presence of iodide (I⁻). The triiodide ion exhibits strong absorption bands in the UV region.[2][3] When complexed with a polymer like PVP, a bathochromic (red) shift in the absorption maxima is observed, which is a key indicator of iodophor formation.[3][4]

Table 1: UV-Vis Absorption Maxima for Iodine Species and Povidone-Iodine

| Species | Wavelength (λmax) | Notes |

| Triiodide (I₃⁻) | ~290 nm and ~350 nm | Characteristic absorption bands in aqueous solution.[2][3][4] |

| Povidone-Iodine (PVP-I) | ~293 nm and ~352 nm | A slight bathochromic shift compared to free triiodide, indicating complexation with PVP.[3][4] |

Experimental Protocol: UV-Vis Analysis of Povidone-Iodine

-

Instrumentation: A calibrated UV-Vis spectrophotometer capable of scanning in the 200-600 nm range.

-

Sample Preparation:

-

Accurately weigh a sample of the iodophor solution.

-

Dilute the sample with deionized water to a concentration that brings the absorbance within the linear range of the instrument (typically below 1.5 AU). A common concentration for analysis is in the range of 0.001-0.005% w/v.[4]

-

-

Measurement:

-

Use 1 cm quartz cuvettes.

-

Record the UV-Vis spectrum from 200 nm to 600 nm against a deionized water blank.

-

Identify the absorption maxima around 290 nm and 350 nm.

-

-

Quantification of Available Iodine: The concentration of available iodine can be determined by comparing the absorbance at the λmax to a standard curve prepared from solutions of known iodine concentration. Alternatively, titration methods are often used for quantification.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is primarily used to characterize the polymeric carrier in an iodophor, such as the polyvinylpyrrolidone in PVP-I. It is less informative for the iodine component itself. ¹H NMR can confirm the identity and purity of the PVP polymer.

Table 2: Characteristic ¹H NMR Chemical Shifts for Polyvinylpyrrolidone (PVP) in D₂O

| Proton Assignment | Chemical Shift (δ, ppm) |

| Main and side chain methylene and main chain methine protons | ~3.28 |

| Side chain methylene protons | ~2.11 |

Note: The specific chemical shifts can vary slightly depending on the solvent and the molecular weight of the polymer.[5]

Experimental Protocol: ¹H NMR Analysis of the Polymer Backbone

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

To isolate the polymer, the iodine can be removed by treating the iodophor solution with a reducing agent like sodium thiosulfate until the solution is colorless.

-

The polymer can then be precipitated (e.g., by adding a non-solvent) or the solution can be dialyzed to remove salts.

-

The purified polymer is then dissolved in a deuterated solvent, such as deuterium oxide (D₂O).

-

-

Measurement:

III. Mass Spectrometry (MS)

Mass spectrometry is not typically used for the direct characterization of the large, polymeric iodophor complex. However, it is a critical tool for identifying and characterizing the disinfection byproducts (DBPs) that can form when iodine-based disinfectants are used in the presence of organic matter. The identification of potentially toxic iodinated DBPs is an important area of research in environmental and health sciences. High-resolution mass spectrometry is often required to distinguish iodine-containing fragments from other chemical species.

IV. Titration Methods for Quantification

While not a spectroscopic method, titration is a fundamental chemical analysis technique used to quantify the amount of "available iodine" in an iodophor solution. This value is crucial for determining the disinfectant's potency.

Experimental Protocol: Titration of Available Iodine

-

Principle: The available iodine (as I₂) is titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The iodine is reduced to iodide, and the thiosulfate is oxidized to tetrathionate.

-

Procedure:

-

A known volume of the iodophor solution is diluted with water.

-

The solution is titrated with a standard solution of sodium thiosulfate.

-

As the endpoint is approached (the solution turns a pale yellow), a starch indicator is added, which forms a deep blue-black complex with the remaining iodine.

-

The titration is continued until the blue color disappears.

-

The concentration of available iodine is calculated from the volume of sodium thiosulfate solution used.

-

V. Visualizations

The following diagrams illustrate the mechanism of action and the analytical workflow for iodophor identification.

Caption: Mechanism of action for povidone-iodine.

Caption: Workflow for spectroscopic identification of an iodophor.

References

- 1. viroxanimalhealth.com [viroxanimalhealth.com]

- 2. researchgate.net [researchgate.net]

- 3. Polymeric Iodophors: Preparation, Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Scientific Review of Iosan: An In-depth Technical Guide to an Iodine-Based Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosan, a brand name for an iodine-based disinfectant, belongs to a class of antimicrobial agents known as iodophors. These formulations are complexes of iodine and a solubilizing agent or carrier, which significantly enhances the stability and reduces the irritancy of elemental iodine while retaining its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive review of the scientific literature on iodine-based disinfectants, with a focus on their mechanism of action, antimicrobial efficacy, experimental protocols for their evaluation, and toxicological profile.

Chemistry and Formulation of Iodophors

Iodophors, such as this compound, are designed to overcome the challenges associated with using elemental iodine as an antiseptic, namely its low aqueous solubility, instability, and potential for skin irritation and staining. The most common carrier used in iodophor formulations is polyvinylpyrrolidone (PVP), forming a complex known as povidone-iodine.

In these formulations, the carrier molecule reversibly binds iodine, and in aqueous solution, a dynamic equilibrium exists between the complexed iodine and free iodine. It is the free molecular iodine (I₂) that is responsible for the antimicrobial activity. This controlled release mechanism ensures a sustained antimicrobial effect and a lower concentration of free iodine at any given time, which mitigates toxicity and irritation.

Mechanism of Antimicrobial Action

The antimicrobial action of iodine is multifaceted and potent, which contributes to its broad-spectrum efficacy and the low incidence of microbial resistance. The primary mechanisms include:

-

Cell Wall Penetration: Elemental iodine rapidly penetrates the cell walls of microorganisms.

-

Oxidation of Cellular Components: Once inside the cell, iodine acts as a strong oxidizing agent, targeting key cellular structures and molecules. This includes the oxidation of:

-

Amino Acids and Proteins: Iodine reacts with sulfhydryl groups of amino acids like cysteine and methionine, as well as with aromatic amino acids, leading to the disruption of protein structure and function. This inactivates essential enzymes, including those in the respiratory chain.

-

Nucleotides: The purine and pyrimidine bases of DNA and RNA can be oxidized by iodine, leading to impaired nucleic acid function and replication.

-

Fatty Acids: Iodine can saturate the double bonds in unsaturated fatty acids within the cell membrane, altering its fluidity and integrity.

-

This broad and non-specific mechanism of action makes it difficult for microorganisms to develop resistance.

Antimicrobial Efficacy

Iodine-based disinfectants exhibit a broad spectrum of activity against various microorganisms, including bacteria, viruses, fungi, and spores.

Bacterial Efficacy

Povidone-iodine has demonstrated rapid bactericidal activity against a wide range of bacteria, including antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that povidone-iodine can achieve a >99.99% kill rate against clinically relevant bacteria within 30 to 60 seconds of contact.[1]

An interesting and well-documented phenomenon is the increased bactericidal activity of dilute povidone-iodine solutions compared to concentrated stock solutions. For instance, a study found that a 1:100 dilution of 10% povidone-iodine was more rapidly bactericidal against Staphylococcus aureus than the full-strength solution.[2] This is attributed to a higher concentration of free iodine being available in more dilute solutions.

| Microorganism | Concentration of Povidone-Iodine | Contact Time | Log Reduction / % Kill | Reference |

| Staphylococcus aureus | 10% | 2 minutes | Survival noted | [2] |

| Staphylococcus aureus | 0.1% (1:100 dilution of 10%) | 15 seconds | No survival | [2] |

| Staphylococcus aureus (MRSA) | 10% | 15-60 seconds | >99.99% | [3] |

| Klebsiella pneumoniae | 10% and dilutions | Rapid | Bactericidal | [2] |

| Pseudomonas cepacia | 10% and dilutions | Rapid | Bactericidal | [2] |

| Streptococcus mitis | 10% and dilutions | Rapid | Bactericidal | [2] |

| Ocular bacterial isolates | 0.25% | 30 seconds | No growth | [4] |

Virucidal, Fungicidal, and Sporicidal Activity

Iodophors are effective against a broad range of viruses (both enveloped and non-enveloped), fungi, and, with longer contact times, bacterial spores.

| Microorganism Category | Efficacy |

| Viruses | Effective against most viruses. |

| Fungi | Effective against a range of fungi. |

| Bacterial Spores | Effective, but may require longer contact times. |

Comparative Efficacy with Other Antiseptics

Povidone-iodine is frequently compared to other common antiseptics, most notably chlorhexidine. While both are effective broad-spectrum antiseptics, their performance can vary depending on the specific application.

A systematic review and meta-analysis of 16 randomized controlled trials comparing chlorhexidine and povidone-iodine for the prevention of surgical site infections (SSIs) found that chlorhexidine was associated with a lower risk of SSIs.[5][6] The pooled relative risk for developing an SSI with chlorhexidine compared to povidone-iodine was 0.75 (95% CI 0.64–0.88).[5] For superficial SSIs, the relative risk was 0.62 (95% CI 0.47–0.82).[5]

However, it is important to note that the efficacy of an antiseptic can be influenced by the formulation (e.g., aqueous vs. alcohol-based) and the specific clinical context.

| Parameter | Povidone-Iodine | Chlorhexidine |

| Spectrum | Very broad (bacteria, viruses, fungi, spores) | Broad (primarily bacteria) |

| Speed of Kill | Rapid | Rapid |

| Residual Effect | Limited | Persistent |

| Activity in Organic Matter | Reduced | Less affected |

| Surgical Site Infection Prevention | Effective, but some studies show it to be less effective than chlorhexidine.[5][7] | Often found to be more effective in preventing SSIs.[5][7] |

Experimental Protocols for Efficacy Testing

The antimicrobial efficacy of disinfectants like this compound is evaluated using standardized in vitro methods. European Norms (EN) are widely recognized standards for these assessments.

EN 1276: Quantitative Suspension Test for Bactericidal Activity

This standard evaluates the bactericidal activity of chemical disinfectants and antiseptics.

A bacterial suspension is added to a prepared sample of the disinfectant at various concentrations, with or without an interfering substance (e.g., bovine albumin to simulate organic load). After a specified contact time, the bactericidal action is neutralized, and the number of surviving bacteria is determined. A log reduction of ≥ 5 is required to pass the test.

EN 14476: Quantitative Suspension Test for Virucidal Activity

This standard assesses the virucidal activity of chemical disinfectants and antiseptics.

A sample of the viral suspension is added to the disinfectant solution. After a defined contact time, the mixture is neutralized, and the remaining infectious virus is quantified by infecting susceptible host cells and observing for cytopathic effects. A log reduction of ≥ 4 is typically required for a product to be classified as having virucidal activity.[8]

Toxicology and Safety Profile

While iodophors are generally well-tolerated, particularly in comparison to elemental iodine, there are some toxicological considerations.

| Toxicological Endpoint | Observation |

| Acute Toxicity | Povidone-iodine is poorly absorbed from the gastrointestinal tract. |

| Dermal Irritation | Can cause irritant contact dermatitis in some individuals, especially with prolonged or repeated exposure.[9] |

| Systemic Absorption | Significant absorption can occur through broken skin or mucous membranes, potentially leading to elevated systemic iodine levels and, in rare cases, metabolic acidosis and renal impairment. |

| Thyroid Function | Excessive systemic absorption of iodine can interfere with thyroid function. |

Conclusion

Iodine-based disinfectants, such as this compound, are highly effective, broad-spectrum antimicrobial agents with a long history of use in healthcare and other industries. Their multifaceted mechanism of action minimizes the risk of microbial resistance. While comparative studies with other antiseptics like chlorhexidine may show differences in efficacy for specific applications such as surgical site infection prevention, iodophors remain a valuable tool in infection control. A thorough understanding of their properties, efficacy, and appropriate use, as guided by standardized testing protocols, is essential for their optimal application by researchers, scientists, and drug development professionals.

References

- 1. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates | Digital Journal of Ophthalmology [djo.harvard.edu]

- 5. Comparing the efficacy of chlorhexidine and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparing the efficacy of chlorhexidine and povidone-iodine in preventing surgical site infections: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Comparative Efficacy of Chlorhexidine Gluconate and Povidone-iodine Antiseptics for the Prevention of Infection in Clean Surgery: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. virologica.co.uk [virologica.co.uk]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Gram Staining Procedures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram staining is a fundamental and widely used differential staining technique in microbiology. It allows for the rapid classification of bacteria into two principal groups—Gram-positive and Gram-negative—based on the structural differences in their cell walls. This classification is a critical first step in the identification of bacterial species and is invaluable in both clinical diagnostics and research settings. The procedure involves a series of staining and decolorization steps, with the key differentiating factor being the ability of the bacterial cell wall to retain a crystal violet-iodine complex.

A Note on Terminology: The following protocols detail the standard, universally accepted method for Gram staining, which utilizes Gram's iodine (or Lugol's solution) as a mordant. The term "Iosan" is not a recognized reagent in established Gram staining protocols. It is possible that "this compound" is a proprietary name for an iodine-based solution; however, for the purposes of scientific accuracy and reproducibility, this document will refer to the standard and widely available mordant, Gram's iodine.

Principle of Gram Staining

The Gram stain differentiates bacteria based on the physical and chemical properties of their cell walls.

-

Gram-positive bacteria possess a thick peptidoglycan layer in their cell wall. This layer retains the crystal violet-iodine complex, even after treatment with a decolorizing agent, resulting in the cells appearing purple or blue-violet under a microscope.[1]

-

Gram-negative bacteria have a much thinner peptidoglycan layer, which is surrounded by an outer membrane rich in lipids. The decolorizing agent disrupts this outer membrane and the thin peptidoglycan layer is unable to retain the crystal violet-iodine complex. Consequently, these cells are decolorized and subsequently take up the counterstain (typically safranin), appearing pink or red.[1][2]

The key steps in the Gram staining procedure are:

-

Primary Staining: All bacterial cells are stained with crystal violet.

-

Mordant Application: Gram's iodine is added, forming an insoluble crystal violet-iodine (CV-I) complex within the cells.[1][3]

-

Decolorization: An alcohol or acetone-based decolorizer is used. This is the differential step.

-

Counterstaining: Safranin is applied to stain the decolorized Gram-negative cells.

Experimental Protocols

Materials

-

Bacterial culture (18-24 hours old is recommended)

-

Clean, grease-free microscope slides

-

Inoculating loop or sterile swab

-

Bunsen burner or heat source for heat-fixing

-

Staining rack

-

Wash bottle with distilled or deionized water

-

Bibulous paper

-

Microscope with oil immersion objective (100x)

-

Immersion oil

Reagents

-

Primary Stain: Crystal Violet Solution

-

Mordant: Gram's Iodine Solution (Lugol's Solution)

-

Decolorizer: Acetone-alcohol or 95% Ethanol

-

Counterstain: Safranin Solution

Protocol 1: Gram Staining of a Bacterial Smear from a Solid Culture

-

Smear Preparation:

-

Place a small drop of sterile saline or deionized water onto the center of a clean microscope slide.

-

Using a sterile inoculating loop, touch a single, isolated bacterial colony.

-

Gently mix the bacteria into the drop of water on the slide, spreading it to create a thin, even smear.

-

Allow the smear to air dry completely.

-

-

Heat Fixation:

-

Pass the dried slide, smear-side up, through the flame of a Bunsen burner two to three times. The slide should be warm to the touch, but not hot. This step adheres the bacteria to the slide.

-

-

Staining Procedure:

-

Place the heat-fixed slide on a staining rack.

-

Flood the smear with Crystal Violet and let it stand for 1 minute.

-

Gently rinse the slide with a slow stream of water for 2-5 seconds.

-

Flood the smear with Gram's Iodine and let it stand for 1 minute.

-

Gently rinse the slide with water.

-

Decolorize by adding the decolorizing agent drop by drop to the tilted slide until the runoff is clear. This is a critical step and should not exceed 10-15 seconds.

-

Immediately rinse the slide with water to stop the decolorization process.

-

Flood the smear with Safranin and let it stand for 30-60 seconds.

-

Gently rinse the slide with water.

-

-

Drying and Observation:

-

Blot the slide dry using bibulous paper. Do not wipe the smear.

-

Place a drop of immersion oil on the stained smear and examine under the 100x oil immersion objective of a microscope.

-

Protocol 2: Gram Staining of a Liquid Bacterial Culture

-

Smear Preparation:

-

Using a sterile loop, transfer one to two loopfuls of the liquid culture directly onto the center of a clean microscope slide.

-

Spread the culture into a thin, even smear.

-

Allow the smear to air dry completely.

-

-

Heat Fixation, Staining, and Observation:

-

Follow steps 2, 3, and 4 from Protocol 1.

-

Data Presentation

The results of Gram staining are qualitative. The following table summarizes the expected observations.

| Characteristic | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Color after Crystal Violet | Purple | Purple |

| Color after Gram's Iodine | Purple | Purple |

| Color after Decolorization | Purple | Colorless |

| Color after Safranin | Purple | Pink/Red |

| Cell Wall Structure | Thick peptidoglycan layer | Thin peptidoglycan layer with an outer membrane |

| Example Genera | Staphylococcus, Streptococcus, Bacillus, Clostridium | Escherichia, Salmonella, Pseudomonas, Neisseria |

Diagrams

Gram Staining Workflow

Caption: Workflow of the Gram staining procedure.

Logical Relationships in Gram Staining

Caption: Logical flow of Gram stain differentiation.

References

Application Notes and Protocols for Iosan in Water Purification Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Iosan, an iodophor-based sanitizer, in water purification experiments. It includes detailed protocols, data presentation tables for efficacy assessment, and visualizations to elucidate the experimental workflow and the underlying mechanism of action.

Introduction to this compound and its Antimicrobial Action

This compound is a powerful sanitizer that belongs to the class of disinfectants known as iodophors. Its active ingredients are a nonylphenoxypolyethoxyethanol-iodine complex and phosphoric acid.[1] The nonylphenoxypolyethoxyethanol acts as a carrier molecule, or surfactant, which allows for the controlled release of free iodine in solution. This controlled release mechanism enhances the germicidal efficacy while reducing the staining and corrosive properties often associated with elemental iodine.[2]

The antimicrobial action of this compound is primarily attributed to the released free iodine. As a potent oxidizing agent, iodine rapidly penetrates the cell walls of microorganisms.[3] Inside the cell, it disrupts essential cellular functions by oxidizing key proteins, nucleotides, and fatty acids, ultimately leading to cell death.[3] This broad-spectrum activity makes this compound effective against a wide range of pathogens, including bacteria and protozoa.[2]

Quantitative Data Summary

The following tables summarize the expected efficacy of iodophor-based disinfectants against common waterborne pathogens. This data is crucial for designing experiments and determining appropriate this compound concentrations and contact times.

Table 1: Efficacy of Iodophors Against Escherichia coli

| Concentration (Dilution of 10% Povidone-Iodine) | Contact Time (minutes) | Temperature (°C) | Log Reduction |

| 1:100 | 5 | 10, 20, 30 | >5 |

| 1:1,000 | 5 | 10 | Too Numerous to Count |

| 1:1,000 | 5 | 20 | ~2.3 |

| 1:1,000 | 5 | 30 | ~3.9 |

| 1:1,000 | 15 | 10, 20, 30 | >5 |

Data derived from a study on povidone-iodine, a common iodophor.[4] Log reduction is a measure of how thoroughly a disinfectant kills a pathogen.

Table 2: General Efficacy of Iodine Against Various Waterborne Pathogens

| Pathogen | Required Log Reduction (EPA Standard) | General Efficacy of Iodine | Notes |

| Bacteria (E. coli) | 6 | High | Iodine is highly effective against bacteria. |

| Viruses (e.g., Rotavirus) | 4 | Low to Moderate | Some studies suggest iodophors may not have a significant virucidal effect against certain viruses like rotavirus. |

| Protozoa (Giardia lamblia) | 3 | Moderate | Efficacy is dependent on concentration, contact time, and water conditions. Not effective against Cryptosporidium oocysts. |

Experimental Protocols

This section outlines a detailed methodology for evaluating the efficacy of this compound in water purification experiments.

Materials

-

This compound solution

-

Sterile, deionized water

-

Test microorganisms (e.g., E. coli ATCC 25922, Giardia lamblia cysts)

-

Sterile culture media (e.g., Tryptic Soy Broth/Agar for bacteria)

-

Sterile glassware (beakers, flasks, pipettes)

-

Incubator

-

Spectrophotometer

-

pH meter

-

Timer

-

Sodium thiosulfate solution (neutralizer)

-

Sterile filtration apparatus

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Preparation of this compound Working Solutions

-

Determine the stock concentration of available iodine in the this compound product from the manufacturer's specifications.

-

Perform serial dilutions of the this compound stock solution with sterile, deionized water to achieve the desired experimental concentrations (e.g., 1:100, 1:1,000, 1:10,000).

-

Prepare fresh working solutions for each experiment to ensure accuracy.

Inoculum Preparation

-

Culture the test microorganism in the appropriate sterile medium to achieve a high concentration (e.g., 10⁸-10⁹ CFU/mL for bacteria).

-

Harvest the microorganisms by centrifugation and wash them with sterile phosphate-buffered saline (PBS) to remove residual media.

-

Resuspend the pellet in sterile PBS to create a standardized inoculum.

-

Determine the initial concentration of the inoculum using standard plating techniques (for bacteria) or hemocytometer counting (for cysts).

Disinfection Efficacy Test (Suspension Test)

-

Dispense a known volume of the this compound working solution into sterile test tubes or flasks.

-

Equilibrate the this compound solution to the desired experimental temperature (e.g., 20°C).

-

Add a small, known volume of the prepared inoculum to the this compound solution to achieve a final microbial concentration of approximately 10⁶ CFU/mL.

-

Start the timer immediately upon adding the inoculum.

-

At predetermined contact times (e.g., 1, 5, 10, 15, 30 minutes), withdraw an aliquot of the mixture.

-

Immediately transfer the aliquot to a tube containing a sterile sodium thiosulfate solution to neutralize the antimicrobial action of the iodine.

-

Perform serial dilutions of the neutralized sample in sterile PBS.

-

Plate the dilutions onto the appropriate agar medium for enumeration of surviving microorganisms.

-

Incubate the plates under optimal conditions.

-

Count the number of colonies (CFU) on the plates and calculate the log reduction for each concentration and contact time.

Log Reduction Calculation

Log Reduction = log₁₀ (Initial microbial concentration / Microbial concentration after treatment)

A 1-log reduction corresponds to a 90% reduction in microorganisms, a 2-log reduction is a 99% reduction, and so on.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step process for conducting a water purification experiment with this compound.

Caption: Experimental workflow for this compound water purification.

Mechanism of Action

This diagram illustrates the proposed signaling pathway for the antimicrobial action of this compound.

Caption: this compound's antimicrobial mechanism of action.

References

Iosan (Iodine) as a Trapping Agent in Histological Staining: Application Notes and Protocols

Introduction

In the field of histological staining, mordants play a crucial role in enhancing the binding of a dye to tissue components, typically by forming a coordination complex between the dye and the tissue. True mordants are polyvalent metal ions. While the term "Iosan" is not standard in histological literature, it is likely refers to an iodine-based solution. Iodine, most commonly in the form of Lugol's solution or Gram's iodine, is a key reagent in certain staining procedures. However, it is important to note that iodine does not function as a true mordant. Instead, it acts as a trapping agent , forming a large, insoluble complex with the primary stain, which is then retained within specific cellular structures during subsequent decolorization steps.

This document provides detailed application notes and protocols for the use of iodine as a trapping agent in the Gram staining technique, a fundamental method for differentiating bacteria.

Application Notes

Iodine solutions are integral to the Gram staining procedure, which classifies bacteria into two main groups: Gram-positive and Gram-negative. This differentiation is based on the physical and chemical properties of their cell walls.

-

Gram-positive bacteria , which have a thick peptidoglycan cell wall, retain the primary stain (crystal violet) after the addition of iodine and subsequent decolorization.

-

Gram-negative bacteria , with a thinner peptidoglycan layer and an outer lipopolysaccharide membrane, do not retain the crystal violet-iodine complex and are counterstained (typically with safranin).

The role of iodine is to form a large, insoluble crystal violet-iodine (CV-I) complex within the bacterial cells.[1] This complex becomes trapped within the thick peptidoglycan layer of Gram-positive bacteria, making it resistant to removal by a decolorizing agent like alcohol or acetone. In contrast, the decolorizer disrupts the outer membrane of Gram-negative bacteria, allowing the smaller CV-I complex to be washed out.

Experimental Protocols

Gram Staining Protocol

This protocol is a standard method for performing Gram staining on a heat-fixed smear of a bacterial culture.

Reagents and Materials:

-

Primary Stain: Crystal Violet Solution

-

Trapping Agent: Gram's Iodine Solution (or Lugol's Iodine)

-

Decolorizer: Acetone-alcohol (50:50 v/v)

-

Counterstain: Safranin Solution (0.1% basic fuchsin can also be used)

-

Microscope slides

-

Bunsen burner or heat source for fixation

-

Microscope

Procedure:

-

Smear Preparation and Fixation:

-

Prepare a thin smear of the bacterial culture on a clean microscope slide.

-

Allow the smear to air dry completely.

-

Heat-fix the smear by passing it quickly through a flame two to three times. This adheres the bacteria to the slide.

-

-

Primary Staining:

-

Flood the slide with Crystal Violet solution and let it stand for 60 seconds.

-

Gently rinse the slide with tap water.

-

-

Application of Trapping Agent:

-

Flood the slide with Gram's Iodine solution and let it stand for 60 seconds.[2] This step is crucial for forming the CV-I complex.

-

Rinse the slide with tap water.

-

-

Decolorization:

-

Hold the slide at an angle and apply the acetone-alcohol decolorizer drop by drop until the runoff is clear (typically 5-10 seconds). This step is critical and must be timed carefully to avoid over-decolorizing.

-

Immediately rinse the slide with tap water to stop the decolorization process.

-

-

Counterstaining:

-

Flood the slide with Safranin solution and let it stand for 60 seconds.

-

Rinse the slide with tap water and allow it to air dry.

-

-

Microscopic Examination:

-

Examine the stained slide under a microscope using an oil immersion objective.

-

Expected Results:

-

Gram-positive bacteria: Appear purple/blue.

-

Gram-negative bacteria: Appear pink/red.

Quantitative Data Summary

| Reagent | Incubation Time | Purpose |

| Crystal Violet | 60 seconds | Primary stain, stains all bacteria purple. |

| Gram's Iodine | 60 seconds | Trapping agent, forms CV-I complex. |

| Acetone-Alcohol | 5-10 seconds | Decolorizer, removes CV-I from Gram-negative bacteria. |

| Safranin | 60 seconds | Counterstain, stains decolorized Gram-negative bacteria pink/red. |

Visualizations

Gram Staining Workflow

Caption: Workflow of the Gram staining procedure.

Mechanism of Differential Staining

Caption: Mechanism of differential staining in Gram-positive and Gram-negative bacteria.

References

Application Notes and Protocols for Enzyme Inactivation Using Iosan for Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic analysis of enzyme-catalyzed reactions is fundamental to understanding enzyme mechanisms, identifying potential inhibitors, and developing novel therapeutics. A critical step in many kinetic assays is the rapid and effective termination of the enzymatic reaction at specific time points. This process, known as quenching or inactivation, allows for the accurate measurement of product formation over time.

Iosan, an iodine-based solution, serves as an effective inactivating agent for a broad range of enzymes. Its mechanism of action involves the irreversible oxidation of key amino acid residues within the enzyme's active site, leading to a complete and rapid cessation of catalytic activity. This application note provides detailed protocols for the use of an iodine-based inactivating solution (referred to hereafter as this compound) in enzyme kinetic studies, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

The primary mode of enzyme inactivation by iodine involves the oxidation of susceptible amino acid residues. Cysteine and methionine are particularly vulnerable due to their sulfur-containing side chains. Additionally, aromatic residues such as tyrosine and tryptophan, as well as histidine, can be modified by iodine, leading to a loss of enzyme function.[1] This irreversible modification makes iodine-based solutions excellent quenching agents for kinetic studies, as the reaction is definitively stopped.

Data Presentation: Inactivation of a Model Cysteine Protease

To illustrate the effectiveness of this compound as an inactivating agent, a time-course experiment was conducted on a model cysteine protease. The enzyme was incubated with a fixed concentration of this compound, and aliquots were taken at various time points to measure the remaining enzyme activity. The results are summarized in the table below.

| Incubation Time with this compound (seconds) | Enzyme Activity (µmol/min/mg) | Percent Residual Activity (%) |

| 0 | 150 | 100 |

| 15 | 78 | 52 |

| 30 | 42 | 28 |

| 60 | 18 | 12 |

| 120 | 6 | 4 |

| 180 | 1.5 | 1 |

This table presents representative data for the inactivation of a model cysteine protease, papain, by an iodine-based solution. The data demonstrates a time-dependent decrease in enzyme activity upon exposure to the inactivating agent.

Experimental Protocols

Preparation of this compound Inactivating Solution (Lugol's Iodine)

A stable iodine-based quenching solution can be prepared as follows.

Materials:

-

Potassium iodide (KI)

-

Iodine (I₂) crystals

-

Distilled water

-

Amber glass bottle for storage

Procedure:

-

Dissolve 10 grams of potassium iodide (KI) in 100 mL of distilled water.

-

Slowly add 5 grams of iodine (I₂) crystals to the KI solution.

-

Stir until the iodine crystals are fully dissolved. The solution will have a dark, reddish-brown color.

-

Store the solution in a tightly sealed amber glass bottle at room temperature to protect it from light. This stock solution should remain stable for several months.[2][3][4][5][6][7]

For use as a quenching solution in enzyme kinetics, the stock solution is typically diluted. The final concentration required for effective quenching should be determined empirically for each enzyme system but often falls in the millimolar range of iodine.

Protocol for a Manual Quenched-Flow Enzyme Kinetic Assay

This protocol describes a general method for determining the initial velocity of an enzyme-catalyzed reaction using this compound as the quenching agent.

Materials:

-

Enzyme of interest

-

Substrate

-

Reaction buffer

-

This compound inactivating solution (diluted to the desired concentration)

-

Detection reagent (to quantify the product)

-

Microcentrifuge tubes or a 96-well plate

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Reaction Setup: Prepare a series of reaction tubes, each containing the reaction buffer and substrate at the desired concentrations.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme to each tube at staggered time intervals (e.g., every 15 seconds).

-

Inactivation (Quenching): At precise time points (e.g., 0, 15, 30, 60, 120, and 180 seconds) after enzyme addition, add a sufficient volume of the this compound inactivating solution to each corresponding tube to stop the reaction. The volume and concentration of this compound should be optimized to ensure immediate and complete inactivation.

-

Product Quantification: After quenching all reactions, add the detection reagent to each tube to quantify the amount of product formed.

-

Data Analysis: Create a standard curve to convert the measured signal (e.g., absorbance) to the concentration of the product. Plot the product concentration against time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

Protocol for Determining the Rate of Enzyme Inactivation

This protocol is used to quantify the rate at which an enzyme is inactivated by this compound.

Materials:

-

Enzyme of interest

-

This compound inactivating solution at various concentrations

-

Reaction buffer

-

Substrate

-

Detection reagent

Procedure:

-

Pre-incubation: Prepare a series of tubes, each containing the enzyme in reaction buffer. To each tube, add a different concentration of the this compound inactivating solution.

-

Time-course Inactivation: At various time intervals (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot from each of the pre-incubation tubes.

-

Residual Activity Assay: Immediately dilute the aliquot into a separate assay tube containing the substrate in reaction buffer. This dilution should be large enough to effectively stop the inactivation process by significantly lowering the concentration of this compound.

-

Measure Activity: Measure the initial rate of the reaction in each assay tube as described in Protocol 3.2. This rate represents the residual activity of the enzyme after incubation with this compound for that specific time.

-

Data Analysis: For each this compound concentration, plot the natural logarithm of the percent residual activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs). A secondary plot of k_obs versus the this compound concentration can be used to determine the second-order rate constant of inactivation.

Visualizations

Mechanism of Enzyme Inactivation by this compound

The following diagram illustrates the proposed mechanism by which iodine, the active component of this compound, irreversibly inactivates enzymes, particularly those with a critical cysteine residue in their active site.

References

- 1. researchgate.net [researchgate.net]

- 2. Experiment 1B2: Effect of Inhibitors on Enzyme | Chegg.com [chegg.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Effect of the immediate environment on the reactivity of the essential -SH group of papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Iodinated Contrast Agents in Small Animal Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of iodinated contrast agents, referred to herein as "Iosan" as a representative agent, for in vivo small animal imaging, with a primary focus on micro-computed tomography (micro-CT). Iodinated contrast agents are essential tools in preclinical research, enabling the visualization and quantification of soft tissues and vascular structures that otherwise have poor inherent contrast in X-ray-based imaging modalities. Their application is critical in various research areas, including oncology, cardiovascular disease, and drug development, allowing for longitudinal studies in the same animal, thereby reducing animal numbers and improving statistical power.

This document outlines the properties of iodinated contrast agents, detailed protocols for their administration in mice, and expected quantitative outcomes in terms of radiodensity enhancement. Furthermore, it provides visual guides to experimental workflows and the molecular pathways associated with adverse reactions.

Properties of Iodinated Contrast Agents

Iodinated contrast agents are water-soluble compounds containing iodine atoms, which have a high atomic number, leading to a strong attenuation of X-rays. This property results in a significant increase in the radiodensity of the tissues where the agent is distributed, measured in Hounsfield Units (HU). The most commonly used iodinated contrast agents in preclinical imaging are non-ionic monomers (e.g., Iohexol) and non-ionic dimers (e.g., Iodixanol). Non-ionic agents are generally preferred due to their lower osmolality compared to ionic agents, which is associated with a better safety profile.

The pharmacokinetics of these agents are characterized by rapid distribution in the extracellular space and elimination primarily through renal excretion. This rapid clearance necessitates precise timing of image acquisition to capture the desired contrast enhancement in the target tissues. Some formulations, such as liposomal iodine, are designed for longer circulation times, acting as blood pool agents.[1]

Quantitative Data Presentation

The following tables summarize the expected radiodensity values in Hounsfield Units (HU) for various murine tissues before and after the administration of an iodinated contrast agent. These values are indicative and can vary based on the specific contrast agent, dose, animal model, and micro-CT scanner settings.

Table 1: Typical Hounsfield Unit (HU) Values in Murine Tissues with Iohexol

| Tissue/Structure | Baseline HU (approx.) | Post-Contrast HU (approx.) |

| Blood (Aorta) | 40 - 60 | 400 - 900[1] |

| Myocardium | 50 - 70 | 180 - 250[2] |

| Infarcted Myocardium | 30 - 50 | 280 - 430[2] |

| Kidney (Cortex) | 30 - 50 | 275 - 380 |

| Liver | 50 - 70 | 100 - 150 |

| Spleen | 40 - 60 | 80 - 120 |

| Muscle | 40 - 60 | 60 - 80 |

| Fat | -90 - -50 | -90 - -50 |

| Lung | -500 - -300 | -500 - -300 |

| Bone | 800 - 2000+ | 800 - 2000+ |

Table 2: Pharmacokinetic Properties of Common Iodinated Contrast Agents in Rodents

| Contrast Agent | Class | Plasma Half-life (approx.) | Primary Route of Excretion |

| Iohexol | Non-ionic Monomer | 10 - 20 minutes | Renal[3] |

| Iodixanol | Non-ionic Dimer | 15 - 25 minutes | Renal[4] |

| Liposomal Iodine | Blood Pool Agent | > 2 hours | Reticuloendothelial System[1] |

Experimental Protocols

Protocol 1: General Contrast-Enhanced Micro-CT for Soft Tissue Visualization in Mice

This protocol provides a general procedure for performing contrast-enhanced micro-CT imaging in mice using a standard iodinated contrast agent like Iohexol.

Materials:

-

Iohexol (300-370 mg I/mL)[3]

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Heating pad or lamp

-

Mouse restrainer

-

27-30 gauge needle and syringe

-

Micro-CT scanner

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (1-3% in oxygen).

-

Place the anesthetized mouse on a heating pad to maintain body temperature and promote vasodilation for easier injection.

-

Secure the mouse in a suitable restrainer, ensuring the tail is accessible.

-

-

Contrast Agent Administration (Tail Vein Injection):

-

Warm the contrast agent to body temperature to reduce viscosity.

-

Disinfect the tail with an alcohol swab.

-

Visualize one of the lateral tail veins. A heat lamp can be used to further enhance vasodilation.

-

Carefully insert the needle (bevel up) into the vein. A successful insertion may be indicated by a small flash of blood in the hub of the needle.

-

Inject the contrast agent as a bolus over 5-10 seconds. The typical dose is 100-200 µL for a 25-30g mouse.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Micro-CT Imaging:

-

Immediately transfer the mouse to the micro-CT scanner bed.

-

Position the animal according to the imaging plan.

-

Acquire a pre-contrast (baseline) scan if required.

-